Bromperidol-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

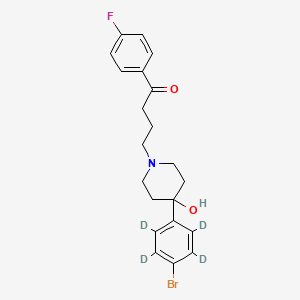

C21H23BrFNO2 |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

4-[4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |

InChI Key |

RKLNONIVDFXQRX-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Br)[2H] |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Bromperidol-d4-1 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol. It details its primary application in research as an internal standard for quantitative analyses, presents its key chemical and physical properties, and outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Core Concepts: The Role of Deuterated Standards in Analytical Chemistry

Stable isotope-labeled internal standards, such as Bromperidol-d4, are crucial tools in modern analytical chemistry, particularly in the field of pharmacokinetics and therapeutic drug monitoring. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer.

The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample preparation and analysis. Because the internal standard behaves almost identically to the analyte (the substance being measured) during extraction, chromatography, and ionization, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for more accurate and precise quantification of the analyte.

Bromperidol-d4: Properties and Specifications

Bromperidol-d4 is the deuterated form of Bromperidol, a typical antipsychotic of the butyrophenone class. While a specific Certificate of Analysis with isotopic purity was not publicly available, the following tables summarize the key chemical and physical properties of Bromperidol-d4 and its parent compound, Bromperidol, based on information from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of Bromperidol-d4

| Property | Value |

| Chemical Name | 4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl-d4]-1-(4-fluorophenyl)-1-butanone |

| Synonyms | Bromperidol-d4, R 11333-d4 |

| CAS Number | 1216919-75-3 |

| Molecular Formula | C₂₁H₁₉D₄BrFNO₂ |

| Molecular Weight | 424.34 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥98% (Isotopic Purity data not available) |

| Storage | -20°C recommended |

Table 2: Chemical and Physical Properties of Bromperidol

| Property | Value |

| Chemical Name | 4-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

| Synonyms | Bromperidol, Impromen, Tesoprel |

| CAS Number | 10457-90-6 |

| Molecular Formula | C₂₁H₂₃BrFNO₂ |

| Molecular Weight | 420.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 155-158 °C |

| Solubility | Soluble in methanol and chloroform |

Primary Use in Research: Internal Standard for Quantitative Analysis

The primary and most critical use of Bromperidol-d4 in a research setting is as an internal standard for the quantitative analysis of Bromperidol in biological matrices such as plasma, serum, and whole blood. This is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The workflow for such an analysis is depicted in the following diagram:

Synthesis and Isotopic Labeling of Bromperidol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol. The inclusion of deuterium isotopes can offer significant advantages in drug development, particularly in modulating metabolic profiles and enhancing pharmacokinetic properties. This document outlines the synthetic strategy, detailed experimental protocols, and relevant data presented in a clear, structured format to aid researchers in the preparation of this labeled compound.

Synthetic Strategy

The synthesis of Bromperidol-d4 can be achieved through a two-step process. The first key step involves the isotopic labeling of a butyrophenone intermediate, followed by a nucleophilic substitution reaction to assemble the final molecule. The proposed retrosynthetic analysis is outlined below:

Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of Bromperidol-d4.

The forward synthesis, therefore, involves the preparation of the deuterated intermediate, 4-chloro-1-(4-fluorophenyl)butan-1-one-d4, and its subsequent reaction with 4-(4-bromophenyl)-4-hydroxypiperidine.

Experimental Protocols

Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one-2,2,3,3-d4

The introduction of the deuterium atoms is accomplished via an acid- or base-catalyzed hydrogen-deuterium exchange reaction on the carbon atoms alpha to the carbonyl group of 4-chloro-1-(4-fluorophenyl)butan-1-one.

Reaction Scheme:

Caption: Synthesis of the deuterated butyrophenone intermediate.

Protocol:

-

To a solution of 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq) in deuterium oxide (D₂O, 20 eq) is added a catalytic amount of sodium deuteroxide (NaOD, 0.1 eq) or deuterium chloride (DCl, 0.1 eq).

-

The reaction mixture is stirred vigorously at a slightly elevated temperature (e.g., 50-70 °C) and monitored by ¹H NMR spectroscopy for the disappearance of the signals corresponding to the α- and β-protons of the butyrophenone chain.

-

Upon completion of the exchange (typically 24-48 hours), the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude deuterated product.

-

Purification can be achieved by column chromatography on silica gel if necessary.

Synthesis of Bromperidol-d4

The final step is the N-alkylation of 4-(4-bromophenyl)-4-hydroxypiperidine with the deuterated chlorobutyrophenone intermediate.

Reaction Scheme:

Caption: Final N-alkylation step to yield Bromperidol-d4.

Protocol:

-

A mixture of 4-(4-bromophenyl)-4-hydroxypiperidine (1.0 eq), 4-chloro-1-(4-fluorophenyl)butan-1-one-d4 (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in a suitable solvent such as acetonitrile is prepared.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford Bromperidol-d4.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Bromperidol-d4, based on typical yields and purities for analogous reactions.

Table 1: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one-d4

| Parameter | Value |

| Starting Material | 4-chloro-1-(4-fluorophenyl)butan-1-one |

| Deuterating Agent | Deuterium Oxide (D₂O) |

| Catalyst | NaOD or DCl |

| Typical Yield | 85-95% |

| Isotopic Purity (d4) | >98% |

| Analytical Method | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Table 2: Synthesis of Bromperidol-d4

| Parameter | Value |

| Reactant 1 | 4-(4-Bromophenyl)-4-hydroxypiperidine |

| Reactant 2 | 4-chloro-1-(4-fluorophenyl)butan-1-one-d4 |

| Base | Potassium Carbonate (K₂CO₃) |

| Catalyst | Potassium Iodide (KI) |

| Typical Yield | 70-85% |

| Chemical Purity | >98% |

| Isotopic Purity (d4) | >98% |

| Analytical Method | HPLC, LC-MS, ¹H NMR, ¹³C NMR |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of Bromperidol-d4 is depicted in the following diagram.

Bromperidol-d4-1: A Technical Guide to Certificate of Analysis and Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for Bromperidol-d4-1, a deuterated analog of the typical antipsychotic drug Bromperidol. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing this compound in their work, ensuring clarity on quality, purity, and analytical methodologies.

Certificate of Analysis: Quantitative Data

The Certificate of Analysis (CoA) for this compound summarizes the quantitative data obtained from various analytical tests. The following table represents a typical CoA, providing key quality and purity specifications.

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Chemical Identity | Conforms to structure | Conforms | ¹H-NMR, ²H-NMR, MS |

| Assay (by HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Purity (d4) | ≥ 98% | 99.2% | Mass Spectrometry |

| Isotopic Enrichment | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | KF Titration |

| Related Substances (by HPLC) | HPLC-UV | ||

| Bromperidol (d0) | ≤ 1.0% | 0.2% | |

| Any other single impurity | ≤ 0.5% | 0.1% | |

| Total Impurities | ≤ 2.0% | 0.4% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

-

Quantification: The concentration of this compound and its impurities is determined by comparing the peak areas to that of a certified reference standard.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Analysis: The isotopic distribution is analyzed to determine the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3). Isotopic enrichment is calculated based on the relative abundance of the deuterium-containing ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule by analyzing the chemical shifts, multiplicities, and integrations of the proton signals. The absence or reduction of signals at the sites of deuteration provides evidence of successful labeling.

-

²H-NMR: The deuterium NMR spectrum directly detects the deuterium nuclei, confirming the positions of deuteration.

Visualizations: Workflows and Signaling Pathways

Quality Control Experimental Workflow

The following diagram illustrates the typical workflow for the quality control testing of a batch of this compound.

Caption: Quality Control Workflow for this compound.

Bromperidol Signaling Pathway

Bromperidol's primary mechanism of action involves the antagonism of dopamine D2 receptors.[1] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is associated with the positive symptoms of schizophrenia.[1] By blocking these receptors, Bromperidol reduces dopaminergic neurotransmission.[1] The following diagram illustrates this simplified signaling pathway.

Caption: Simplified Dopamine D2 Receptor Antagonism by Bromperidol.

References

The Kinetic Landscape: A Technical Guide to the Pharmacokinetics and Metabolism of Bromperidol and its Potential Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetic profile and metabolic fate of the butyrophenone antipsychotic, bromperidol. Furthermore, it delves into the prospective impact of deuteration on its metabolic pathways, a strategy of growing interest in drug development for optimizing drug performance. While specific data on a deuterated analog of bromperidol is not publicly available, this guide extrapolates from established principles of deuterium isotope effects on drug metabolism to provide a scientifically grounded perspective on its potential.

Pharmacokinetics of Bromperidol

Bromperidol, a structural analog of haloperidol, is well-absorbed after oral administration and undergoes extensive hepatic metabolism.[1] Its relatively long half-life allows for once-daily dosing, which can improve patient compliance.[1] The pharmacokinetic parameters of bromperidol have been characterized in human subjects, providing a baseline for understanding its disposition in the body.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of bromperidol from a study conducted in healthy Korean subjects.

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Tmax (Time to Peak Plasma Concentration) | 3.9 ± 0.9 | hours | [2] |

| Cmax (Peak Plasma Concentration) | Dose-dependent | [2] | |

| t1/2 (Elimination Half-Life) | 20.4 ± 3.7 | hours | [2] |

| CL (Clearance) | 1.37 ± 0.52 | mL/h/kg | [2] |

Note: While the study mentioned that pharmacokinetic profiles were affected by the dose, specific Cmax values for different doses were not provided in the abstract.

Metabolism of Bromperidol

The biotransformation of bromperidol is a critical determinant of its therapeutic activity and side-effect profile. It is extensively metabolized in the liver, primarily through the action of Cytochrome P450 enzymes.[3][4] The metabolites are then excreted through both renal and fecal routes.[1]

Major Metabolic Pathways

Studies have elucidated several key metabolic pathways for bromperidol in humans and other species:

-

Reduction: The carbonyl group of bromperidol can be reduced to form reduced bromperidol. This reaction is reversible, with the oxidation of reduced bromperidol back to the parent compound also occurring.[5]

-

N-dealkylation: This process involves the cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(4-bromophenyl)-4-hydroxypiperidine and 4-fluorobenzoyl-propionic acid.[4][6] In rats and dogs, p-fluorophenylacetic acid and its glycine conjugate are major urinary metabolites resulting from oxidative N-dealkylation.[7]

-

Dehydration: Bromperidol can undergo dehydration to form bromperidol 1,2,3,6-tetrahydropyridine, which can be further metabolized to the bromperidol pyridinium ion.[5]

-

Conjugation: A major metabolite in human urine is an O-glucuronide conjugate of bromperidol.[7]

Key Metabolizing Enzymes

The Cytochrome P450 (CYP) system plays a crucial role in the metabolism of bromperidol.

-

CYP3A4: This is the primary enzyme responsible for the N-dealkylation of bromperidol and its reduced metabolite.[3][5] It also catalyzes the dehydration of bromperidol and the oxidation of reduced bromperidol back to the parent drug.[5] The co-administration of itraconazole, a potent CYP3A4 inhibitor, significantly increases plasma concentrations of bromperidol.[3]

-

Other CYPs: While CYP3A4 is the major player, other CYP isoforms like CYP2D6 may have a minor role.[2]

The metabolic pathways of bromperidol are depicted in the following diagram:

Experimental Protocols

The elucidation of bromperidol's pharmacokinetics and metabolism has relied on a variety of experimental techniques.

In Vitro Metabolism Studies

-

Objective: To identify the specific CYP isoforms involved in bromperidol metabolism.

-

Methodology:

-

Incubation of bromperidol with human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) expressed in cell lines.[5]

-

Use of specific chemical inhibitors for different CYP isoforms (e.g., troleandomycin for CYP3A) to observe the reduction in metabolite formation.[4]

-

Immuno-inhibition studies using antibodies against specific CYP enzymes to confirm their role.[4]

-

Analysis of metabolite formation using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic parameters of bromperidol in living organisms.

-

Methodology:

-

Administration of a defined dose of bromperidol to subjects (human or animal).[2][8]

-

Collection of serial blood samples at various time points post-administration.[3]

-

Separation of plasma from blood samples.

-

Extraction of bromperidol and its metabolites from the plasma.

-

Quantification of the drug and metabolite concentrations using validated analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Tmax, Cmax, t1/2, CL) are then calculated from the concentration-time data.

-

The general workflow for these experimental protocols is illustrated below:

The Potential of a Deuterated Bromperidol Analog

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has emerged as a valuable strategy in drug development to improve the pharmacokinetic and/or toxicological properties of drugs.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[9][11]

Predicted Impact on Bromperidol's Pharmacokinetics and Metabolism

While no specific deuterated analog of bromperidol has been described in the literature, we can hypothesize the potential effects of deuteration based on its known metabolic pathways.

-

Reduced Rate of Metabolism: Deuteration at sites susceptible to metabolism by CYP3A4 could decrease the rate of N-dealkylation and dehydration. This would likely lead to:

-

Increased Half-life (t1/2): A slower metabolism would result in the drug remaining in the body for a longer period.

-

Increased Exposure (AUC): The overall exposure to the drug would be higher.

-

Lower Clearance (CL): The rate at which the drug is removed from the body would decrease.

-

-

Altered Metabolite Profile: Deuteration could shift the metabolic pathway towards other routes that do not involve C-H bond cleavage, potentially reducing the formation of certain metabolites.[11] This could be advantageous if a particular metabolite is associated with adverse effects.

-

Reduced Inter-individual Variability: If metabolism is a major source of pharmacokinetic variability, slowing it down through deuteration might lead to more predictable drug exposure among patients.

Potential Sites for Deuteration

Based on the known metabolism of bromperidol, strategic deuteration at the following positions could potentially modulate its pharmacokinetic profile:

-

The carbon alpha to the piperidine nitrogen: This position is involved in N-dealkylation. Deuteration here could slow down this metabolic pathway.

-

The carbons on the piperidine ring adjacent to the hydroxyl group: These positions are involved in the dehydration reaction. Deuteration at these sites could reduce the formation of the tetrahydropyridine metabolite.

The logical relationship for considering the development of a deuterated drug is as follows:

Conclusion

Bromperidol is an antipsychotic with a well-characterized, albeit complex, pharmacokinetic and metabolic profile, with CYP3A4 playing a central role in its biotransformation. While a deuterated analog of bromperidol has not been specifically reported, the principles of deuterium substitution offer a promising avenue for potentially enhancing its therapeutic properties. By strategically placing deuterium at metabolically labile sites, it may be possible to slow down its metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure. Further research into the synthesis and evaluation of a deuterated bromperidol analog would be a logical next step to explore these potential advantages in a clinical setting.

References

- 1. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 2. Pharmacokinetic parameters of bromperidol in Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Involvement of cytochromeP4503A4 in the metabolism of haloperidol and bromperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of CYP3A in bromperidol metabolism in rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A novel conjugate as a major metabolite of bromperidol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic fate of bromperidol in humans: comparison with rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Bromperidol-d4-1 for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Bromperidol-d4-1, a deuterated analog of the typical antipsychotic agent Bromperidol. This document is intended to serve as a core resource for researchers in neuropharmacology, drug metabolism, and pharmacokinetic studies, offering detailed supplier information, ordering details, and insights into its primary application as an internal standard.

This compound: An Overview

Bromperidol is a butyrophenone derivative and a potent D2-like dopamine receptor antagonist.[1][2] Its deuterated form, this compound, is a stable isotope-labeled compound valuable for quantitative analysis in complex biological matrices. The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its distinction from the unlabeled parent compound in mass spectrometry-based assays without significantly altering its chemical properties. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) applications, ensuring accurate quantification of Bromperidol in research and preclinical studies.

Supplier and Ordering Information for Research Laboratories

For research laboratories seeking to procure this compound, several reputable suppliers offer this compound. The following table summarizes key information to facilitate comparison and ordering.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Toronto Research Chemicals (TRC) | B689222 | 1216919-75-3 | C₂₁H₁₉D₄BrFNO₂ | 424.34 | Not specified | 1mg |

| MedChemExpress | HY-B0901S1 | 1216919-75-3 | C₂₁H₁₉D₄BrFNO₂ | 424.34 | >98% (by HPLC) | 1mg, 5mg, 10mg |

| Cayman Chemical | Not directly listed; Haloperidol-d4 is available (Item No. 26116) | 1189986-59-1 (for Haloperidol-d4) | C₂₁H₁₉D₄ClFNO₂ (for Haloperidol-d4) | 379.9 (for Haloperidol-d4) | ≥99% deuterated forms (d₁-d₄) (for Haloperidol-d4) | 100 µg, 1 mg |

Note: Pricing information is subject to change and should be confirmed on the respective supplier's website. Purity and availability may vary by lot.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in bioanalytical methods to quantify Bromperidol. The following provides a generalized experimental workflow for its use in an LC-MS/MS assay.

Objective:

To accurately quantify the concentration of Bromperidol in a biological matrix (e.g., plasma, brain tissue homogenate) using a deuterated internal standard.

Materials:

-

Bromperidol analytical standard

-

This compound internal standard

-

Biological matrix (e.g., rat plasma)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

-

LC-MS/MS system

Methodology:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Bromperidol and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Bromperidol by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

To 100 µL of the biological matrix (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

-

For the calibration curve, add the corresponding Bromperidol working standard to blank biological matrix.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform solid-phase extraction or liquid-liquid extraction to isolate the analyte and internal standard.

-

Evaporate the supernatant or extracted solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Bromperidol and this compound.

-

Optimize the collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Bromperidol) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Bromperidol standards.

-

Determine the concentration of Bromperidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D2 Receptor Signaling Pathway

Bromperidol exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] The following diagram illustrates this inhibitory signaling cascade.

Caption: Dopamine D2 receptor inhibitory signaling pathway.

Experimental Workflow for Quantification of Bromperidol

The following diagram outlines the logical flow of a typical experiment to quantify Bromperidol in a biological sample using this compound as an internal standard.

Caption: Workflow for Bromperidol quantification.

References

Technical Guide: Safety, Handling, and Application of Bromperidol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a representative analytical application for Bromperidol-d4. The information is intended for use by professionals in research and drug development.

Introduction

Bromperidol is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1][2][3] Bromperidol-d4 is a deuterated form of Bromperidol, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and therapeutic drug monitoring studies. Deuterated standards are chemically similar to the analyte but have a higher mass, allowing for precise quantification by minimizing matrix effects and variability during sample preparation and analysis.[4]

Safety Data and Handling Precautions

The safety profile of Bromperidol-d4 is considered to be very similar to that of Bromperidol. Deuterium is a stable, non-radioactive isotope of hydrogen, and its presence in small amounts in a molecule does not significantly alter its chemical reactivity or toxicity.[5] The following data is summarized from the Safety Data Sheet (SDS) for Bromperidol.

Hazard Identification

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Specific target organ toxicity — single exposure (Category 3), Central nervous system

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H336: May cause drowsiness or dizziness.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₉D₄BrFNO₂ |

| Molecular Weight | 424.34 g/mol |

| Appearance | Solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Not determined |

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from light.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water. Get medical attention if irritation develops. |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |

Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles. |

| Skin Protection | Wear protective gloves and clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate. |

Mechanism of Action and Signaling Pathways

Bromperidol's primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[6] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects.[7][8] Additionally, Bromperidol has some affinity for serotonin 5-HT2A receptors, which may contribute to its overall pharmacological profile.[9]

Dopamine D2 Receptor Antagonism

Bromperidol acts as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[7][10] In the absence of an agonist, the G-protein is in an inactive GDP-bound state. Agonist binding promotes the exchange of GDP for GTP, leading to the dissociation of the Gαi/o subunit from the Gβγ complex. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequently decreasing the activity of Protein Kinase A (PKA).[7][8] By blocking the D2 receptor, Bromperidol prevents this signaling cascade from being initiated by dopamine.

References

- 1. Bromperidol decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Depot bromperidol decanoate for schizophrenia | Cochrane [cochrane.org]

- 3. Depot bromperidol decanoate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Critical Role of Bromperidol-d4-1 in Advancing Antipsychotic Drug Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Bromperidol-d4-1 in the research and development of antipsychotic medications. As a deuterated internal standard, this compound is indispensable for the accurate quantification of Bromperidol, a potent butyrophenone antipsychotic, in complex biological matrices. This guide provides a comprehensive overview of Bromperidol's mechanism of action, detailed experimental protocols for its analysis, and a summary of key quantitative data to support preclinical and clinical research.

Introduction to Bromperidol and the Need for Precise Quantification

Bromperidol is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy stems from its high affinity as an antagonist for the dopamine D2 receptors in the brain's mesolimbic pathway.[1][3] By blocking these receptors, Bromperidol helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] However, like other typical antipsychotics, Bromperidol's use is associated with a risk of extrapyramidal side effects, which are also linked to its potent D2 receptor blockade.[3][4]

Given the narrow therapeutic window and the potential for adverse effects, the precise monitoring of Bromperidol concentrations in biological fluids is crucial during drug development and in clinical practice. This is where this compound plays a critical role.

This compound: An Essential Tool for Bioanalysis

This compound is a stable, isotopically labeled version of Bromperidol where four hydrogen atoms have been replaced with deuterium. This subtle modification makes it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

The use of deuterated internal standards is considered the gold standard in bioanalytical mass spectrometry for several reasons:[8][9][10]

-

Improved Accuracy and Precision: this compound exhibits nearly identical chemical and physical properties to Bromperidol, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution allows for the correction of variations in sample preparation and matrix effects, leading to more accurate and precise quantification.

-

Mitigation of Matrix Effects: Biological samples like plasma and serum are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. As the deuterated standard is similarly affected, the ratio of the analyte to the internal standard remains constant, thus negating the impact of the matrix.

-

Enhanced Reliability: The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the analytical method, which is essential for regulated clinical and preclinical studies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Bromperidol and its deuterated analog, this compound.

| Property | Bromperidol | This compound |

| Chemical Name | 4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | 4-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl-d4]-1-(4-fluorophenyl)-1-butanone |

| CAS Number | 10457-90-6 | 1216919-75-3 |

| Molecular Formula | C₂₁H₂₃BrFNO₂ | C₂₁H₁₉D₄BrFNO₂ |

| Molecular Weight | 420.32 g/mol | ~424.34 g/mol |

| Monoisotopic Mass | 420.0917 Da | 424.1169 Da |

Data sourced from PubChem and other chemical suppliers.[11][12]

Mechanism of Action: The Dopamine D2 Receptor Signaling Pathway

Bromperidol's antipsychotic effects are primarily mediated through the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The binding of dopamine to the D2 receptor typically initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP). By antagonizing this receptor, Bromperidol disrupts this pathway.

Experimental Protocols for the Quantification of Bromperidol

The following section outlines a typical experimental workflow for the quantification of Bromperidol in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental Workflow

Detailed Methodology

4.2.1. Materials and Reagents

-

Bromperidol certified reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

4.2.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters for the analysis of Bromperidol.

| Parameter | Typical Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate Bromperidol from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bromperidol: 420.1 > 165.1 (Quantifier), 420.1 > 268.0 (Qualifier) This compound: 424.1 > 165.1 (Quantifier) |

MRM transitions should be optimized for the specific instrument used.

Quantitative Data in Antipsychotic Research

The following tables provide a summary of key quantitative data relevant to Bromperidol research.

Pharmacokinetic Parameters of Bromperidol

| Parameter | Value |

| Bioavailability | ~60% |

| Protein Binding | >90% |

| Half-life | 20-24 hours |

| Time to Peak Plasma | 2-4 hours |

| Metabolism | Hepatic |

| Excretion | Renal and fecal |

Data is approximate and can vary between individuals.[13][14]

Comparative Receptor Binding Affinities (Ki, nM)

| Antipsychotic | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Adrenergic α1 |

| Bromperidol | ~1-2 | ~20 | ~50 | >1000 | ~10 |

| Haloperidol | 1.2 | 37 | 2,200 | 7,700 | 11 |

| Chlorpromazine | 2.6 | 11 | 4.3 | 24 | 13 |

| Clozapine | 160 | 5.4 | 6.3 | 1.9 | 7.1 |

| Risperidone | 3.1 | 0.16 | 20 | >10,000 | 0.77 |

| Olanzapine | 11 | 4 | 7 | 1.9 | 19 |

Lower Ki values indicate higher binding affinity. Data compiled from various sources and databases.[4][15][16][17]

Logical Relationships in Antipsychotic Action

The therapeutic effects and side effects of Bromperidol are directly related to its occupancy of the D2 receptors.

Conclusion

This compound is a cornerstone in the quantitative bioanalysis of Bromperidol, enabling researchers and drug developers to obtain accurate and reliable pharmacokinetic and toxicokinetic data. The methodologies and data presented in this guide underscore the importance of precise analytical techniques in the field of antipsychotic drug research. A thorough understanding of Bromperidol's mechanism of action, coupled with robust analytical methods, is essential for the development of safer and more effective treatments for psychotic disorders.

References

- 1. chromsystems.com [chromsystems.com]

- 2. Bromperidol - Wikipedia [en.wikipedia.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. aliemcards.com [aliemcards.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. [Bromperidol Decanoate (15 mg)] - CAS [75067-66-2] [store.usp.org]

- 8. Immunosuppressant therapeutic drug monitoring by LC-MS/MS: workflow optimization through automated processing of whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bromperidol-d4 | 1216919-75-3 [amp.chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Bromperidol in Human Plasma by LC-MS/MS using Bromperidol-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bromperidol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Bromperidol-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, providing excellent recovery and minimizing matrix effects. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications.

Introduction

Bromperidol is a typical butyrophenone antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. This application note describes a validated LC-MS/MS method for the reliable quantification of Bromperidol in human plasma. The use of Bromperidol-d4 as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to improved data quality.

Experimental

Materials and Reagents

-

Bromperidol and Bromperidol-d4 standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (blank)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of Bromperidol and Bromperidol-d4 were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[1] Working solutions were prepared by serially diluting the stock solutions in methanol:water (50:50, v/v). Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation

A simple protein precipitation method was employed for plasma sample preparation.[1][2]

-

To 50 µL of plasma sample, add 10 µL of Bromperidol-d4 internal standard working solution.

-

Add 150 µL of acetonitrile (or a mixture of methanol and zinc sulfate solution[2]) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis was performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | A linear gradient from 5% to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute. |

Table 2: MS/MS Parameters

| Parameter | Bromperidol | Bromperidol-d4 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | To be determined | To be determined |

| Product Ion (m/z) | To be determined | To be determined |

| Collision Energy (eV) | To be optimized | To be optimized |

| Dwell Time (ms) | 100 | 100 |

Note: Specific MRM transitions for Bromperidol and its deuterated internal standard should be optimized by infusing the individual compounds into the mass spectrometer.

Results and Discussion

Method Validation

The method was validated according to international guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, recovery, and matrix effect.[3][4]

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for Bromperidol in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 3: Linearity Data

| Analyte | Calibration Range (ng/mL) | r² |

| Bromperidol | 1 - 500 | >0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 50 | < 8 | 97 - 103 | < 8 | 97 - 103 |

| High | 400 | < 5 | 98 - 102 | < 5 | 98 - 102 |

Recovery and Matrix Effect

The extraction recovery of Bromperidol and the matrix effect were assessed. The protein precipitation method demonstrated high and consistent recovery with minimal matrix effects.

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Bromperidol | > 90 | < 15 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of Bromperidol in plasma.

References

- 1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal Detection of Bromperidol and Bromperidol-d4 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and robust quantification of the antipsychotic drug Bromperidol and its deuterated internal standard, Bromperidol-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the optimized mass spectrometer settings, a comprehensive experimental protocol, and logical workflows to guide researchers in achieving high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Bromperidol is a butyrophenone derivative and a potent, long-acting neuroleptic agent used in the treatment of schizophrenia.[1] Accurate and reliable quantification of Bromperidol in biological matrices is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy.[2][3][4] The use of a stable isotope-labeled internal standard, such as Bromperidol-d4, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[5]

This application note details a method using a Waters ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.[6] The protocols provided are based on established methodologies and can be adapted for various biological matrices.

Mass Spectrometer Settings

Optimal detection of Bromperidol and Bromperidol-d4 is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The MRM transitions and compound-specific parameters are crucial for selectivity and sensitivity.

Table 1: Optimized Mass Spectrometer Settings

| Parameter | Setting |

| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 1.0 - 3.0 kV |

| Desolvation Temperature | 350 - 500 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Gas Flow | 50 - 150 L/hr |

| Collision Gas | Argon |

| Collision Gas Pressure | 2-4 x 10-3 mbar |

Table 2: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Bromperidol | 420.1 | 165.1 | 40 | 25 |

| 420.1 | 253.0 | 40 | 20 | |

| Bromperidol-d4 | 424.1 | 165.1 | 40 | 25 |

| 424.1 | 257.0 | 40 | 20 |

Note: The molecular weight of Bromperidol is 420.3 g/mol .[7] The precursor ion for Bromperidol is [M+H]⁺. For Bromperidol-d4, the precursor ion will be [M+4+H]⁺, assuming the four deuterium atoms replace four hydrogen atoms. The fragmentation pattern is expected to be similar to the parent compound, with the primary fragments not containing the deuterated positions. The transitions provided for Bromperidol-d4 are predicted based on this principle and should be confirmed experimentally.

Experimental Protocols

This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis.

Materials and Reagents

-

Bromperidol certified reference standard

-

Bromperidol-d4 certified reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Bromperidol from plasma samples.[6]

-

Spike: To 100 µL of blank plasma, add the appropriate volume of Bromperidol standard and 20 µL of Bromperidol-d4 internal standard solution (e.g., 100 ng/mL in methanol). For unknown samples, add 20 µL of internal standard solution.

-

Precipitate: Add 300 µL of cold acetonitrile to each sample.

-

Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Inject: Inject a 5-10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of Bromperidol.[6]

Table 3: Liquid Chromatography Conditions

| Parameter | Setting |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Data Analysis and Quality Control

-

Quantification: The concentration of Bromperidol is determined by calculating the peak area ratio of the analyte to the internal standard (Bromperidol-d4).

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Bromperidol and Bromperidol-d4.

Caption: Experimental workflow for Bromperidol analysis.

Analyte Detection Logic

The following diagram illustrates the logical relationship in the detection and quantification of Bromperidol using an internal standard.

Caption: Analyte quantification using an internal standard.

References

- 1. Bromperidol decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromperidol | 5-HT Receptor | TargetMol [targetmol.com]

- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Bromperidol-d4-1 in Therapeutic Drug Monitoring Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of Bromperidol-d4-1 as an internal standard in therapeutic drug monitoring (TDM) assays for the antipsychotic drug bromperidol. The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for quantitative bioanalysis.[1][2][3]

Introduction to Therapeutic Drug Monitoring and the Role of Internal Standards

Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring the concentration of a specific drug in a patient's bloodstream at designated intervals.[4][5] This practice ensures that the drug dosage is within the therapeutic range, maximizing efficacy while minimizing the risk of toxicity.[4][5][6] TDM is particularly crucial for antipsychotic drugs like bromperidol, which can have a narrow therapeutic window and significant inter-individual variability in metabolism.[6]

In quantitative bioanalytical methods such as LC-MS/MS, an internal standard (IS) is essential for accurate and precise quantification. The IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects.[7][8]

Why Use a Deuterated Internal Standard?

A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis.[8][9] Deuterium is a stable, non-radioactive isotope of hydrogen. By replacing four hydrogen atoms in the bromperidol molecule with deuterium, this compound is created. This results in a molecule with a slightly higher mass but nearly identical chemical and physical properties to bromperidol.

The key advantages of using a deuterated internal standard include:

-

Co-elution with the Analyte: this compound will have the same chromatographic retention time as bromperidol, meaning they are exposed to the same matrix components at the same time. This allows for more effective compensation for matrix effects (ion suppression or enhancement).[7][8]

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, this compound will behave almost identically to bromperidol, leading to more accurate correction for any sample loss.[7]

-

Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the assay, leading to more reliable data for clinical decision-making.[7][9]

-

Reduced Method Development Time: Assays incorporating a SIL-IS often require less time for development and validation as they are inherently more robust.[8]

The following diagram illustrates the principle of using a deuterated internal standard to mitigate matrix effects in LC-MS/MS analysis.

Caption: Workflow for TDM using a deuterated internal standard.

Experimental Protocol: Quantification of Bromperidol in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of bromperidol in human plasma using this compound as the internal standard.

Materials and Reagents

-

Bromperidol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (for calibration standards and quality controls)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][3]

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bromperidol and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the bromperidol stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards: Spike drug-free human plasma with the appropriate bromperidol working solutions to create a calibration curve with a minimum of six non-zero concentration levels.

-

Quality Controls (QC): Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound working solution (internal standard) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for sample preparation and analysis.

Caption: Step-by-step experimental workflow.

LC-MS/MS Conditions

The following tables provide example LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bromperidol | 420.1 | 165.1 | 25 |

| This compound | 424.1 | 169.1 | 25 |

Note: The exact m/z values and collision energies should be determined by direct infusion and optimization on the specific mass spectrometer being used.

Data Analysis and Quantification

The concentration of bromperidol in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of bromperidol in the unknown samples is then interpolated from this calibration curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the assay. Key validation parameters are summarized in the table below.

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Linearity | The relationship between the concentration of the analyte and the instrument response. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of bromperidol offers significant advantages in terms of accuracy, precision, and robustness. The detailed protocol and methodologies provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate a reliable bioanalytical method for bromperidol quantification. Adherence to proper method validation guidelines is crucial to ensure the integrity and clinical utility of the generated data.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Therapeutic Drug Monitoring of Antipsychotic Medications | Beckman Coulter [beckmancoulter.com]

- 6. Therapeutic drug monitoring of antipsychotics | MDedge [mdedge.com]

- 7. texilajournal.com [texilajournal.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming matrix effects in Bromperidol analysis with Bromperidol-d4-1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the quantitative analysis of Bromperidol, with a focus on mitigating matrix effects using Bromperidol-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Bromperidol analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Bromperidol, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to inaccurate and imprecise quantification.[1][3] In bioanalysis, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1]

Q2: Why is Bromperidol-d4 recommended as an internal standard for Bromperidol analysis?

A2: Bromperidol-d4 is a stable isotope-labeled (SIL) internal standard for Bromperidol. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[4] This means they co-elute with Bromperidol and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement, which ultimately improves the accuracy and precision of the results.[4]

Q3: What are the primary strategies to minimize matrix effects in Bromperidol analysis?

A3: The primary strategies to combat matrix effects include:

-

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove interfering matrix components before analysis.[5][6]

-

Chromatographic Separation: Optimizing the LC method to separate Bromperidol from co-eluting matrix components is crucial.[3]

-

Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard like Bromperidol-d4 is highly effective in compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]

-

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this approach may compromise the sensitivity of the assay.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed Despite Using Bromperidol-d4

Possible Causes:

-

High Concentration of Matrix Components: The sample preparation method may not be sufficiently removing interfering substances like phospholipids.

-

Co-elution of a Highly Suppressive Matrix Component: A specific compound in the matrix may be co-eluting precisely with Bromperidol and Bromperidol-d4, causing significant signal suppression.

-

Suboptimal Chromatographic Conditions: The LC method may not be adequately separating Bromperidol from the bulk of the matrix components.

Troubleshooting Steps:

-

Optimize Sample Preparation:

-

If using protein precipitation, consider switching to a more selective technique like LLE or SPE.

-

For LLE, experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction.

-

For SPE, evaluate different sorbent chemistries (e.g., polymeric reversed-phase) and optimize the wash and elution steps to remove interferences.[5][6]

-

-

Refine Chromatographic Method:

-

Modify the gradient profile to better separate Bromperidol from early-eluting salts and late-eluting phospholipids.

-

Experiment with different analytical columns (e.g., different C18 chemistries or particle sizes) to alter selectivity.

-

Adjust the mobile phase composition, such as the organic solvent or additives, to improve separation.[3]

-

-

Investigate with a Post-Column Infusion Experiment:

-

This experiment can help identify the regions in the chromatogram where significant ion suppression occurs. By infusing a constant flow of Bromperidol post-column and injecting a blank matrix extract, any dips in the baseline signal will indicate suppression zones. You can then adjust your chromatography to move the Bromperidol peak away from these regions.

-

Issue 2: Poor Recovery of Bromperidol and/or Bromperidol-d4 During Sample Preparation

Possible Causes:

-

Suboptimal Extraction Solvent in LLE: The chosen organic solvent may have poor partitioning for Bromperidol.

-

Incorrect pH for LLE: The pH of the aqueous sample may not be optimal for ensuring Bromperidol is in its neutral form for efficient extraction.

-

Inefficient Elution in SPE: The elution solvent may not be strong enough to desorb Bromperidol from the SPE sorbent.

-

Incomplete Phase Separation in LLE: Emulsion formation can lead to loss of analyte.

Troubleshooting Steps:

-

Optimize LLE:

-

Test a range of extraction solvents with varying polarities.

-

Adjust the pH of the sample. For a basic drug like Bromperidol, adjusting the pH to be 2 units above its pKa will promote its neutral form, enhancing extraction into an organic solvent.

-

To break emulsions, try centrifugation at higher speeds, cooling the sample, or adding salt.[7]

-

-

Optimize SPE:

-

Ensure the sorbent is appropriate for the properties of Bromperidol.

-

Test different elution solvents and volumes to ensure complete elution of the analyte.

-

Make sure the sample is loaded onto the column at an appropriate flow rate.

-

Experimental Protocols

Representative Liquid-Liquid Extraction (LLE) Protocol for Bromperidol in Human Plasma

This protocol is a representative example based on common LLE procedures for basic drugs in plasma.

-

Sample Preparation:

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Bromperidol-d4 internal standard working solution.

-

Add 200 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.

-

-

Extraction:

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and vortex.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Representative Solid-Phase Extraction (SPE) Protocol for Bromperidol in Human Plasma

This protocol is a representative example based on common SPE procedures for drugs in plasma.

-

Cartridge Conditioning:

-

Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Pre-treat 200 µL of human plasma by adding 25 µL of Bromperidol-d4 internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute Bromperidol and Bromperidol-d4 with 1 mL of methanol or an appropriate elution solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and vortex.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Quantitative Data Summary

| Parameter | Without Internal Standard | With Bromperidol-d4 Internal Standard |

| Precision (%CV) | ||

| Low QC | 15-25% | < 15% |

| Mid QC | 12-20% | < 15% |

| High QC | 10-18% | < 15% |

| Accuracy (%Bias) | ||

| Low QC | ± 20-30% | ± 15% |

| Mid QC | ± 15-25% | ± 15% |

| High QC | ± 15-20% | ± 15% |

QC = Quality Control

Visualizations